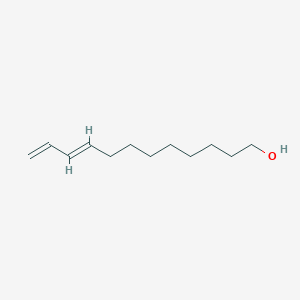

9,11-Dodecadien-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(9E)-dodeca-9,11-dien-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-4,13H,1,5-12H2/b4-3+ |

InChI Key |

OIMIXJLPIJKPDM-ONEGZZNKSA-N |

Isomeric SMILES |

C=C/C=C/CCCCCCCCO |

Canonical SMILES |

C=CC=CCCCCCCCCO |

Origin of Product |

United States |

Biological Origin and Identification of 9,11 Dodecadien 1 Ol

Extraction and Bioassay-Guided Fractionation from Pheromone Glands

The initial step in identifying 9,11-dodecadien-1-ol as a semiochemical involves its extraction from the source, typically the pheromone glands of female insects. A common method is the solvent extraction of the terminal abdominal segments, which house the pheromone-producing glands. researchgate.net For instance, in the study of the red bollworm moth (Diparopsis castanea), the pheromones were isolated by extracting the tips of the female moth's abdomen with a solvent. researchgate.net Similarly, for the termite Reticulitermes speratus, whole bodies of approximately 100,000 worker termites were soaked in n-hexane for several days to extract the trail pheromone. kyoto-u.ac.jp

Following extraction, a process known as bioassay-guided fractionation is employed to isolate the biologically active components from the crude extract. kyoto-u.ac.jp This technique involves separating the extract into different fractions using methods like column chromatography and high-performance liquid chromatography (HPLC). kyoto-u.ac.jp Each fraction is then tested for its biological activity. For example, in the identification of the termite trail pheromone, the extract was purified using silica (B1680970) gel column chromatography and normal phase HPLC. kyoto-u.ac.jp The trail-following activity of each resulting fraction was then examined through bioassays to pinpoint the active compound(s). kyoto-u.ac.jp This iterative process of separation and bioassay ensures that only the fractions that elicit a behavioral or physiological response in the target insect are subjected to further, more detailed chemical analysis.

Analytical Methodologies for Pheromone Component Identification

Once a biologically active fraction is isolated, a suite of powerful analytical techniques is used to determine the precise chemical structure of the components, including this compound.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly sensitive technique that directly links the chemical components of a mixture to the olfactory response of an insect. plos.orgpeerj.comuliege.be In this method, the effluent from a gas chromatograph (GC), which separates the volatile compounds in the extract, is split. plos.orgdiva-portal.org One part goes to a standard detector like a Flame Ionization Detector (FID), while the other is directed over an insect's antenna. plos.orgdiva-portal.org Electrodes attached to the antenna measure electrical signals (depolarizations) generated when a compound that the insect can smell passes over it. ockenfels-syntech.comgoogle.com

This technique is invaluable for screening complex mixtures, such as pheromone gland extracts, to identify which specific compounds are biologically active. peerj.comockenfels-syntech.com For example, GC-EAD analysis of gland extracts from the cherry bark tortrix (Enarmonia formosana) and the Chinese pine caterpillar moth (Dendrolimus tabulaeformis) was crucial in identifying the compounds that elicited antennal responses from male moths. plos.orgcambridge.org The minimum amount of a major pheromone component needed to elicit an antennal response can be as low as 15 picograms. researchgate.net

Coupled Gas Chromatography-Mass Spectrometry (GC-MS)

Coupled Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the structural elucidation of volatile compounds. uliege.begoogle.com As compounds are separated by the GC, they enter a mass spectrometer, which bombards them with electrons, causing them to ionize and break into charged fragments. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio of the fragments. google.com

By analyzing the fragmentation pattern, chemists can deduce the molecular weight and structural features of the compound. tandfonline.com For instance, the mass spectra of conjugated diene pheromones, like this compound, show characteristic fragment ions that can help determine the position of the double bonds. tandfonline.com This method was used to identify pheromone components in numerous species, including the cherry bark tortrix and the red bollworm moth. researchgate.netcambridge.org The identity of a natural compound is confirmed when its retention time on the GC and its mass spectrum match those of a synthetically produced standard. plos.orgembrapa.br

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. biorxiv.org 13C NMR, in particular, is a powerful tool for determining the configuration (Z or E) of double bonds in pheromone components. researchgate.netresearchgate.net The chemical shift (the position of the signal in the spectrum) of the carbon atoms adjacent to the double bond (allylic carbons) is highly dependent on the geometry of that bond. researchgate.netresearchgate.net By comparing the observed chemical shifts with those of known isomers or by analyzing the differences in chemical shifts relative to the corresponding saturated compound, the stereochemistry can be assigned with confidence. researchgate.net This technique has been instrumental in characterizing various insect sex pheromones and their synthetic analogues. researchgate.net

Below is a table showing representative 13C NMR chemical shift data for a related compound, (7Z,9Z)-7,9-dodecadien-1-ol, illustrating how different carbon atoms in the molecule produce distinct signals.

| Atom No. | Chemical Shift (ppm) |

| 1 | 62.1 |

| 2 | 32.5 |

| 3 | 25.5 |

| 4 | 29.2 |

| 5 | 29.0 |

| 6 | 27.2 |

| 7 | 127.9 |

| 8 | 124.5 |

| 9 | 129.5 |

| 10 | 131.7 |

| 11 | 22.5 |

| 12 | 14.0 |

| Data sourced from SpectraBase for (7Z,9Z)-7,9-Dodecadien-1-ol. spectrabase.com |

Micro-Ozonolysis for Double Bond Location and Configuration

Micro-ozonolysis is a chemical method used to precisely locate the position of double bonds within an unsaturated molecule. researchgate.netuni-bayreuth.de This technique involves cleaving the double bonds with ozone (O3). nih.govbyjus.com The resulting fragments, typically aldehydes or ketones, are then identified, often by GC-MS. By analyzing the structure of these fragments, the exact position of the original double bonds in the parent molecule can be determined. This method was a key step in the initial identification of the sex pheromone of Dendrolimus punctatus, confirming that the unsaturated bonds were located at the 5th and 7th positions of the carbon chain. frontiersin.org

Characterization of Pheromone Blends Containing this compound

This compound often functions as one component within a multi-chemical blend that constitutes the full pheromone signal of a species. The specific ratio of these components is frequently critical for eliciting a behavioral response.

For example, the sex pheromone of the Chinese Monema flavescens moth includes (Z)-9,11-dodecadien-1-ol along with (E)-8-decen-1-ol and (Z)-7,9-decadien-1-ol. cabidigitallibrary.org Field experiments revealed that traps baited with a specific 10:2:1 mixture of these three components were the most effective at capturing males. cabidigitallibrary.org Similarly, the pheromone of the red bollworm moth, Diparopsis castanea, is primarily 9,11-dodecadien-1-yl acetate (B1210297) (a closely related acetate form), but also contains minor components like trans-9-dodecen-1-yl acetate and 11-dodecen-1-yl acetate. researchgate.net

In the case of the grapevine moth, Lobesia botrana, a complex blend is at play. While the main pheromone component is (E)-7,(Z)-9-dodecadienyl acetate, the corresponding alcohol, (E)-7,(Z)-9-dodecadien-1-ol, is also a key component. researchgate.netunirioja.es Wind tunnel experiments showed that the optimal behavioral response from males was achieved with a multi-component blend, highlighting the synergistic effect of the different chemicals. researchgate.net These studies underscore that the biological activity of this compound is often context-dependent, relying on its presence in a precise ratio with other specific compounds.

The following table summarizes examples of insect species that utilize this compound or its acetate derivative as a pheromone component.

| Species Name | Common Name | Pheromone Components Including this compound or its Acetate |

| Diparopsis castanea | Red Bollworm Moth | 9,11-dodecadien-1-yl acetate (major), trans-9-dodecen-1-yl acetate, 11-dodecen-1-yl acetate, dodecan-1-yl acetate researchgate.net |

| Monema flavescens | Oriental Moth | (Z)-9,11-dodecadien-1-ol, (E)-8-decen-1-ol, (Z)-7,9-decadien-1-ol cabidigitallibrary.org |

| Spodoptera litura | Tobacco Cutworm | (9Z, 11E)-tetradecadienol acetate (major component of a four-part blend) google.com |

Comparative Analysis of Pheromone Composition Across Insect Populations

Significant geographical variation has been observed in the sex pheromone composition of Monema flavescens. This phenomenon, known as pheromone dimorphism, highlights the evolutionary divergence of chemical communication signals even within the same species. researchgate.net

A comparative analysis between the Chinese and Japanese populations of M. flavescens reveals a distinct difference in their respective pheromone blends. While the Chinese population utilizes a four-component blend that includes (Z)-9,11-dodecadien-1-ol, the Japanese population's pheromone is composed of only two identified compounds: (E)-8-decen-1-ol and (E)-7,9-decadien-1-ol. researchgate.netnih.gov Notably, (Z)-9,11-dodecadien-1-ol is absent in the pheromone of the Japanese population. This difference is so pronounced that pheromone lures based on the Japanese blend were ineffective at attracting M. flavescens males in China. researchgate.net

Field trials in China confirmed that (Z)-9,11-dodecadien-1-ol is an essential component for attracting local male moths, acting synergistically with the other compounds. cabidigitallibrary.org The optimal attractive blend for the Chinese population was determined to be a specific ratio of (E)-8-decen-1-ol, (Z)-7,9-decadien-1-ol, and (Z)-9,11-dodecadien-1-ol. researchgate.netcabidigitallibrary.org

The following table provides a detailed comparison of the pheromone components identified in the Chinese and Japanese populations of Monema flavescens.

| Pheromone Component | Chinese Population | Japanese Population |

| (Z)-9,11-dodecadien-1-ol | Present | Absent |

| (Z)-9,11-dodecadienal | Present | Absent |

| (Z)-7,9-decadien-1-ol | Present | Absent |

| (E)-7,9-decadien-1-ol | Absent | Present |

| (E)-8-decen-1-ol | Present | Present |

| Data sourced from references researchgate.netnih.gov. |

Further research has identified related dienol compounds and their derivatives in other moth species. For instance, the acetate form, (E)-9,11-dodecadien-1-yl acetate, is a known sex pheromone component of the red bollworm moth, Diparopsis castanea. capes.gov.brbeilstein-journals.org Similarly, (9Z, 11E)-9,11-tetradecadien-1-yl acetate is the major component of the sex pheromone blend in Spodoptera littoralis. capes.gov.brresearchgate.net These findings underscore the importance of conjugated diene systems in the chemical ecology of insects, with variations in chain length, isomeric form, and functional groups leading to species-specific communication signals.

The table below summarizes the optimal blend ratios for attracting male M. flavescens in both China and Japan, based on field trapping studies.

| Population | Pheromone Blend Ratio | Reference |

| China | (E)-8-decen-1-ol : (Z)-7,9-decadien-1-ol : (Z)-9,11-dodecadien-1-ol (100:5:4) | researchgate.net |

| Japan | (E)-8-decen-1-ol : (E)-7,9-decadien-1-ol (9:1) | nih.gov |

Biosynthetic Pathways of 9,11 Dodecadien 1 Ol

Fatty Acid Precursor Elongation and Desaturation

The biosynthesis of 9,11-dodecadien-1-ol, like many other lepidopteran sex pheromones, originates from de novo fatty acid synthesis. pnas.org The common saturated fatty acid, palmitic acid (a C16 fatty acid), is a primary precursor. biorxiv.orgbiorxiv.org This initial C16 acyl chain undergoes a process of chain-shortening, typically through limited rounds of β-oxidation, to yield a C12 fatty acyl-CoA, lauric acid. biorxiv.orgbiorxiv.org This chain-shortening is a critical step to achieve the correct carbon backbone length for the final pheromone component. oup.complos.org

Once the C12 backbone is established, the key events of desaturation occur to introduce the conjugated double bonds. In many moth species, the production of conjugated dienes involves the action of specific desaturase enzymes. frontiersin.orgfrontiersin.org For compounds with a 9,11-diene system, the process is thought to involve an initial desaturation to create a monounsaturated precursor, followed by a second desaturation event. For instance, in the biosynthesis of the related (E,E)-8,10-dodecadien-1-ol (codlemone), an unusual Δ9-desaturase first creates an (E)-9-dodecenoic acid intermediate. biorxiv.orgbiorxiv.org A subsequent desaturation step then introduces the second double bond to form the conjugated diene system. biorxiv.orgbiorxiv.org A similar pathway is proposed for this compound, where a C12 acyl precursor is sequentially desaturated to produce the 9,11-diene structure. researchgate.net

The specific geometry of the double bonds (E or Z) is also determined during these desaturation steps, a critical factor for the biological activity of the pheromone.

| Precursor Molecule | Key Transformation | Resulting Intermediate |

| Palmitic Acid (C16:0) | Chain-shortening (β-oxidation) | Lauric Acid (C12:0) |

| Lauric Acid (C12:0) | Desaturation | Monounsaturated C12 Acid |

| Monounsaturated C12 Acid | Desaturation | 9,11-Dodecadienoic Acid |

Enzymatic Systems Involved in Dienol Formation (e.g., Desaturases, Reductases)

The conversion of fatty acid precursors into this compound is orchestrated by a suite of specialized enzymes, primarily fatty acyl-CoA desaturases (FADs) and fatty acyl-CoA reductases (FARs). oup.com

Desaturases are responsible for introducing double bonds into the fatty acyl chain. oup.comfrontiersin.org The production of conjugated dienes often involves desaturases with unique specificities. For example, the biosynthesis of some conjugated dienes is accomplished by the sequential action of different desaturases. researchgate.net In other cases, a single bifunctional desaturase can catalyze the formation of a conjugated system from a monounsaturated precursor. biorxiv.org The stereochemistry of the resulting double bonds (cis or trans) is a direct consequence of the specific desaturase enzyme's catalytic activity. biorxiv.org

Reductases play the final critical role in converting the fatty acyl-CoA precursor into the corresponding alcohol. pnas.org Pheromone gland-specific fatty acyl-CoA reductases (pgFARs) are a class of enzymes that show high substrate specificity, ensuring that the correct fatty acyl precursor is reduced to the alcohol, which can then function as the pheromone or be further modified. pnas.org In the case of this compound, a specific FAR would catalyze the reduction of 9,11-dodecadienoyl-CoA to produce the final alcohol product.

| Enzyme Class | Function in Biosynthesis | Specific Example/Role |

| Fatty Acyl-CoA Desaturase (FAD) | Introduction of double bonds into the fatty acyl chain | Creates the 9,11-conjugated diene system from a C12 precursor. |

| Fatty Acyl-CoA Reductase (FAR) | Reduction of the fatty acyl-CoA to an alcohol | Converts 9,11-dodecadienoyl-CoA to this compound. |

Stereochemical Control in Pheromone Biosynthesis

The biological activity of insect sex pheromones is highly dependent on their specific stereochemistry, including the geometry of the double bonds (E/Z isomers). The precise stereochemical outcome of this compound biosynthesis is primarily controlled by the desaturase enzymes involved. biorxiv.org

Desaturases are highly specific in their action, determining not only the position of the double bond but also its configuration. For instance, different desaturases can produce either a cis (Z) or trans (E) double bond at the same position. biorxiv.org The production of a specific isomeric blend of this compound is therefore a direct result of the complement of desaturase enzymes expressed in the pheromone gland of a particular insect species.

In some moth species, a single amino acid substitution in a desaturase enzyme has been shown to alter the stereospecificity of the double bond it creates, highlighting the fine-tuned molecular control over pheromone structure. nih.gov This enzymatic control ensures the production of the precise isomeric ratio that is most attractive to conspecific males, thus maintaining reproductive isolation between closely related species.

Genetic and Molecular Basis of Pheromone Production in Insects

The production of this compound and other insect pheromones is rooted in the expression of specific genes encoding the biosynthetic enzymes. The evolution of the diverse array of moth pheromones is closely linked to the evolution of the gene families that encode these enzymes, particularly the fatty acyl desaturases. dokumen.pub

The diversity of desaturase functions is thought to have arisen through a process of gene duplication followed by divergence, a "birth-and-death" model of multigene family evolution. nih.gov This process allows for the creation of new gene copies that can then evolve new functions, such as altered substrate specificity or the ability to create double bonds at different positions or with different stereochemistry. This evolutionary mechanism has enabled the development of species-specific pheromone blends.

Transcriptome analysis of the pheromone glands of various moth species has been instrumental in identifying the specific desaturase and reductase genes involved in pheromone biosynthesis. nih.govnih.gov These studies often reveal that the genes encoding key biosynthetic enzymes are highly expressed in the pheromone gland compared to other tissues, underscoring their specialized role in producing these critical chemical signals. The regulation of the expression of these genes is also a key factor, with hormonal control, such as by the pheromone biosynthesis activating neuropeptide (PBAN), often initiating the cascade of gene expression leading to pheromone production. nih.gov

| Genetic/Molecular Factor | Role in Pheromone Production |

| Gene Duplication and Divergence | Creation of new desaturase genes with novel functions, leading to pheromone diversity. nih.gov |

| Pheromone Gland-Specific Gene Expression | High levels of expression of desaturase and reductase genes in the pheromone gland ensure efficient pheromone synthesis. nih.govnih.gov |

| Hormonal Regulation (e.g., PBAN) | Triggers the expression of biosynthetic genes and the initiation of pheromone production. nih.gov |

Chemical Synthesis and Stereocontrolled Methodologies for 9,11 Dodecadien 1 Ol

Total Synthesis Strategies for Conjugated Dienes

The construction of the C12 backbone and the introduction of the conjugated diene system in 9,11-dodecadien-1-ol are achieved through several key synthetic reactions. These strategies focus on creating carbon-carbon bonds and controlling the stereochemistry of the resulting double bonds.

The Wittig reaction is a cornerstone in alkene synthesis, offering a reliable method for converting carbonyl compounds (aldehydes and ketones) into alkenes. masterorganicchemistry.commnstate.edu The reaction involves a phosphorus ylide, known as a Wittig reagent, which attacks a carbonyl carbon to form a C=C double bond at a specific, predetermined location, thus avoiding the formation of regioisomers that can occur with other methods like elimination reactions. mnstate.educhem-station.com

A significant advantage of the Wittig reaction is the ability to control the stereochemistry of the resulting alkene. chem-station.com The choice of ylide is crucial for this control:

Unstable Ylides: These reagents are highly reactive and typically yield Z-olefins (cis isomers) through a kinetically controlled pathway. chem-station.com

Stable Ylides: These less reactive ylides proceed through a thermodynamically controlled mechanism, resulting primarily in the formation of E-olefins (trans isomers). chem-station.com

Further control can be exerted using variations like the Schlosser modification, which allows for the selective synthesis of E-alkenes even when using reagents that would typically favor the Z-isomer. wikipedia.org A primary drawback of the traditional Wittig reaction is the production of triphenylphosphine (B44618) oxide as a byproduct, which can be challenging to separate from the reaction product. chem-station.comgoogle.com To address this, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, uses phosphonate esters. The phosphate byproduct of the HWE reaction is water-soluble, simplifying its removal during purification. chem-station.com

| Reaction Type | Key Reagents | Primary Product Stereochemistry | Key Features & Drawbacks |

| Standard Wittig | Aldehyde/Ketone + Unstable Phosphorus Ylide | Z-alkene (cis) | Kinetically controlled; produces triphenylphosphine oxide byproduct. chem-station.com |

| Standard Wittig | Aldehyde/Ketone + Stable Phosphorus Ylide | E-alkene (trans) | Thermodynamically controlled; byproduct removal can be difficult. chem-station.com |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone + Phosphonate Ester | Typically E-alkene (trans) | Water-soluble phosphate byproduct allows for easier purification. chem-station.com |

The controlled reduction of alkynes provides another powerful route to stereochemically defined alkenes, which is essential for synthesizing specific isomers of dienols. youtube.com By selecting the appropriate catalyst and reaction conditions, an alkyne can be converted into either a cis or trans alkene.

For the synthesis of a Z-alkene, Lindlar's catalyst is commonly used. youtube.com This "poisoned" catalyst, consisting of palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline, is active enough to reduce an alkyne to an alkene but not so active as to continue the reduction to an alkane. The reaction proceeds via syn-addition of hydrogen across the triple bond, resulting in the exclusive formation of the Z (cis) isomer. youtube.com

Conversely, to produce an E-alkene, a dissolving metal reduction is employed, typically using sodium metal in liquid ammonia (B1221849). youtube.com This reaction proceeds through a radical anion intermediate, and the more thermodynamically stable trans-alkene is the major product. youtube.com These methods are invaluable in multi-step syntheses where a conjugated diene is constructed by first forming an enyne, which is then selectively reduced to the desired (E,Z)- or (Z,E)-diene. researchgate.net

| Reduction Method | Reagents | Product Stereochemistry | Mechanism Highlights |

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | Z-alkene (cis) | Syn-addition of hydrogen. The catalyst is "poisoned" to prevent over-reduction to an alkane. youtube.com |

| Dissolving Metal Reduction | Na, liquid NH₃ | E-alkene (trans) | Involves a radical anion intermediate, leading to the more stable trans product. youtube.com |

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. nih.gov Reactions such as Suzuki, Stille, and Sonogashira couplings allow for the precise assembly of complex molecular skeletons from smaller, functionalized fragments.

In the context of dienol synthesis, these reactions are used to construct the conjugated diene system. For example, a common strategy involves coupling a vinyl halide or triflate with a vinylboronic acid (Suzuki coupling) or a vinylstannane (Stille coupling). nih.govorganic-chemistry.org This approach offers high stereoselectivity, as the stereochemistry of the starting vinyl components is typically retained in the final diene product. A synthesis of a dodecadienyl acetate analog utilized such cross-coupling reactions to first assemble an enyne intermediate, which was subsequently reduced to the target diene. researchgate.net This modular approach allows for the efficient and controlled construction of the required carbon framework and double bond geometry.

Hydroboration and hydrozirconation are key reactions for the regioselective and stereoselective functionalization of alkenes and alkynes. Hydroboration, most famously developed by H.C. Brown, involves the addition of a boron-hydrogen bond across a double or triple bond. Subsequent oxidation of the resulting organoborane intermediate typically yields an alcohol. researchgate.net

This reaction is highly regioselective, following anti-Markovnikov addition, meaning the hydroxyl group is installed at the less substituted carbon of the double bond. researchgate.net This is particularly useful for synthesizing terminal alcohols like this compound from a precursor with a terminal double bond. Bulky hydroborating agents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), offer exceptional regio- and stereoselectivity. researchgate.netscispace.com

Hydrozirconation involves the addition of a zirconium-hydrogen bond across an unsaturated bond using the Schwartz reagent (Cp₂ZrHCl). researchgate.net Similar to hydroboration, this process allows for the controlled introduction of functional groups. These techniques are critical for installing the terminal alcohol group in dodecadienol synthesis with high precision.

Synthesis of Pure Geometric Isomers of this compound

The biological activity of pheromones is often dependent on the specific geometry of the double bonds. Therefore, obtaining isomerically pure this compound is a primary goal of its synthesis. The production of a single, pure geometric isomer—(9E,11E), (9E,11Z), (9Z,11E), or (9Z,11Z)—requires a synthetic strategy where each step is highly stereoselective.

The stereocontrolled methods described previously (Wittig reaction, alkyne reduction, and palladium-catalyzed couplings) are the tools used to achieve this. A synthetic plan for a specific isomer will carefully choose a sequence of these reactions to build the molecule with the desired geometry at each double bond. For instance, to synthesize (9E,11Z)-dodecadien-1-ol, a chemist might use a Wittig reaction with a stabilized ylide to create the E-configured C9-C10 double bond, followed by a Lindlar reduction of an alkyne to create the Z-configured C11-C12 double bond.

Divergent synthesis is an efficient strategy where a common intermediate is used to generate multiple isomers through different reaction pathways. nih.gov This approach is cost-effective when multiple isomers are needed for biological testing or for creating specific pheromone blends.

Analytical Characterization of Synthetic this compound and Derivatives

The definitive confirmation of the structure, purity, and isomeric composition of synthetically prepared this compound relies on a combination of chromatographic and spectroscopic analytical techniques. These methods are essential for verifying the success of a synthetic route and for ensuring the material's suitability for its intended application. The primary techniques employed include High-Performance Liquid Chromatography (HPLC) for separating geometric isomers, Gas Chromatography (GC) for assessing purity and isomer ratios, and various spectroscopic methods for absolute structure elucidation.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of geometric isomers of this compound. Due to the subtle differences in the physical properties of (9E,11E), (9E,11Z), (9Z,11E), and (9Z,11Z) isomers, their separation can be challenging. Reversed-phase HPLC (RP-HPLC) is one of the most common and effective modes used for this purpose. walshmedicalmedia.com

Research comparing chromatographic methods for separating geometric isomers of conjugated dienyl compounds, including 9,11-dodecadienyl derivatives, has shown that HPLC offers superior resolution compared to gas chromatography. researchgate.net In a typical RP-HPLC setup, a nonpolar stationary phase, such as an octadecylsilane (ODS or C18) column, is used with a polar mobile phase. The separation mechanism is based on the differential partitioning of the isomers between the stationary and mobile phases. Studies have demonstrated that on an ODS column, the (Z)-isomers consistently elute faster than the corresponding (E)-isomers. researchgate.net This elution order allows for the complete separation and individual quantification of the geometric isomers.

The use of a UV detector, often a photodiode array (PDA) detector, is advantageous as the conjugated diene system in this compound provides strong ultraviolet absorbance, enabling sensitive detection. researchgate.netcabidigitallibrary.org

| Technique | Column Type | Isomer Elution Order | Resolution | Reference |

|---|---|---|---|---|

| HPLC | Reversed-Phase (ODS) | (Z)-isomer elutes before (E)-isomer | Complete separation (Resolution > 1.2) | researchgate.net |

| GC | Polar Capillary (DB-23) | (E)-isomer elutes slightly before (Z)-isomer | Poor separation (Peaks almost overlap) | researchgate.net |

Gas Chromatography (GC) for Purity and Isomer Ratio Determination

While standard polar capillary columns, such as those with a cyanopropyl polysiloxane stationary phase (e.g., DB-23), can struggle to achieve baseline separation of the (E) and (Z) isomers of conjugated dienes like this compound, they often show the (E)-isomers eluting slightly faster than the corresponding (Z)-isomers. researchgate.net However, the peaks frequently overlap, making precise quantification of the individual isomers difficult by GC alone. researchgate.net

Despite this limitation, GC is invaluable when coupled with mass spectrometry (GC-MS). This hyphenated technique combines the separation capabilities of GC with the identification power of MS, allowing for the confirmation of the molecular weight and structural features of the eluting components. The National Institute of Standards and Technology (NIST) Chemistry WebBook includes gas chromatography data for (E)-9,11-dodecadien-1-ol, highlighting its importance in the compound's characterization. nist.gov For challenging separations, specialized chiral GC columns with derivatized cyclodextrin stationary phases can be employed to resolve specific enantiomers, although this is more relevant for chiral derivatives than for the geometric isomers of this compound itself. gcms.cz

Spectroscopic Confirmation (Infrared, Mass Spectrometry, Nuclear Magnetic Resonance)

Spectroscopic methods provide definitive structural confirmation of the synthesized molecule, complementing the data obtained from chromatographic techniques. ruc.dk A combination of Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy is used to verify the functional groups, molecular weight, and precise atomic connectivity of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the primary alcohol. The C-O stretch of the primary alcohol will appear in the 1050-1085 cm⁻¹ region. Crucially, the geometry of the conjugated diene can be inferred from the C-H out-of-plane bending vibrations. A strong absorption band around 950-990 cm⁻¹ is characteristic of an (E,E)-conjugated diene system. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR : The proton NMR spectrum provides information about the chemical environment of all hydrogen atoms. For this compound, the olefinic protons (C9-H, C10-H, C11-H, C12-H) would appear as complex multiplets in the downfield region, typically between 5.0 and 6.5 ppm. The coupling constants (J-values) between these protons are diagnostic of the double bond geometry (trans or cis). The methylene protons adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet around 3.6 ppm. The other methylene protons of the aliphatic chain would resonate as multiplets in the upfield region of 1.2-2.2 ppm.

¹³C NMR : The carbon NMR spectrum reveals the number of unique carbon environments. The sp² carbons of the conjugated diene (C9, C10, C11, C12) would have signals in the olefinic region (120-140 ppm). The carbon bearing the hydroxyl group (-CH₂OH) would appear around 60-65 ppm, while the remaining sp³ carbons of the alkyl chain would resonate between 20 and 40 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. ruc.dk

| Technique | Feature | Expected Observation |

|---|---|---|

| IR Spectroscopy | O-H Stretch | Broad peak at ~3200-3600 cm⁻¹ |

| C=C Stretch | ~1600-1650 cm⁻¹ | |

| (E)-C-H Bend | ~950-990 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z ≈ 182.3 |

| ¹H NMR | Olefinic Protons (-CH=CH-) | ~5.0-6.5 ppm |

| Hydroxymethyl Protons (-CH₂OH) | ~3.6 ppm | |

| ¹³C NMR | Olefinic Carbons (-C=C-) | ~120-140 ppm |

| Hydroxymethyl Carbon (-CH₂OH) | ~60-65 ppm |

Structure Activity Relationships and Receptor Interactions of 9,11 Dodecadien 1 Ol

Olfactory Receptor Neuron Activation by 9,11-Dodecadien-1-ol Isomers

Olfactory receptor neurons (ORNs) are the primary sensory cells that detect volatile chemical cues, such as pheromones. wikipedia.org The process begins when an odorant molecule, like this compound, binds to a specific olfactory receptor (OR) protein located on the cilia of an ORN. wikipedia.orguoregon.eduen-journal.org This binding event triggers a cascade of intracellular events, starting with the activation of a G-protein (Gαolf), which in turn activates adenylyl cyclase. uoregon.eduberkeley.edu This enzyme then increases the intracellular concentration of cyclic AMP (cAMP). uoregon.edugenome.jp The elevated cAMP levels open cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions, which depolarizes the neuron and generates an electrical signal that is transmitted to the brain. wikipedia.orguoregon.edugenome.jp

Each ORN typically expresses only a single type of OR, and each OR can bind to multiple odorants with varying affinities, while each odorant can activate a subset of different ORs. en-journal.orgberkeley.edu This combinatorial coding allows the olfactory system to recognize and discriminate between a vast number of different odors. en-journal.orgberkeley.edu

In the context of this compound, different geometric isomers activate specific sets of ORNs. For instance, in the codling moth, Cydia pomonella, single sensillum recordings have shown that the most prevalent type of ORN is most sensitive to the main pheromone component, (8E,10E)-dodecadien-1-ol. researchgate.net The response of these neurons to other geometric isomers like the E,Z, Z,E, and Z,Z forms is significantly weaker, comparable to a tenfold lower concentration of the E,E isomer. researchgate.net This demonstrates a high degree of specificity of the primary ORNs for the naturally produced pheromone isomer. Interestingly, these same neurons also respond to the behaviorally antagonistic acetate (B1210297) analogs, suggesting they are broadly tuned to related structures. researchgate.net

Influence of Double Bond Geometry on Pheromone Receptor Selectivity

The geometry of the double bonds in the dodecadien-1-ol chain is a crucial determinant of its interaction with pheromone receptors and, consequently, its biological activity. The precise spatial arrangement of the (E) and (Z) isomers dictates the molecule's shape and how it fits into the binding pocket of a specific olfactory receptor.

Studies on various moth species have consistently shown that even minor changes to the double bond geometry can lead to a dramatic loss of activity. oup.com For example, research on the sex attractant of Bombyx mori revealed that while the natural trans, cis isomer was highly active, altering the geometry of the double bonds significantly reduced its effectiveness. oup.com

In tortricid moths, there is a notable difference in how males discriminate between geometric isomers of dodecadien-1-ols versus their acetate counterparts. nih.gov Male moths appear to distinguish between acetate isomers with greater precision. nih.gov This is attributed to the more uniform steric properties of the alcohol isomers compared to the more distinct steric differences among the acetate isomers, which likely facilitates more specific receptor binding. nih.gov As a result, specific blends of alcohol isomers are less common as species-specific pheromones compared to acetate blends. nih.gov

For the codling moth, Cydia pomonella, the main pheromone component is (E,E)-8,10-dodecadien-1-ol. tdx.cat The geometric isomers, such as (E,Z), (Z,E), and (Z,Z)-8,10-dodecadien-1-ol, can act as antagonists, inhibiting the response to the primary pheromone. tdx.catbiorxiv.org However, the effect of these isomers is highly dependent on their concentration and ratio within a blend. tdx.catresearchgate.net

The table below summarizes the behavioral effects of different geometric isomers of 8,10-dodecadien-1-ol on Cydia pomonella males.

| Isomer | Role | Effect on Male Attraction |

| (E,E)-8,10-dodecadien-1-ol | Primary Pheromone | Attractant |

| (E,Z)-8,10-dodecadien-1-ol | Synergist/Antagonist | Enhances attraction at low ratios, inhibits at high ratios. tdx.cat |

| (Z,E)-8,10-dodecadien-1-ol | Antagonist | Inhibits attraction. biorxiv.org |

| (Z,Z)-8,10-dodecadien-1-ol | Antagonist | Inhibits attraction. tdx.catbiorxiv.org |

Role of the Terminal Alcohol Functionality in Biological Activity

The terminal alcohol (-OH) group is a common functional group in lepidopteran sex pheromones and is essential for the biological activity of this compound. tdx.cat This functional group plays a significant role in the molecule's interaction with the olfactory receptor. The polarity and hydrogen-bonding capability of the alcohol group are thought to be critical for proper binding to the receptor site.

The importance of the terminal alcohol is highlighted by the fact that related compounds with different functional groups, such as aldehydes or esters, often exhibit different biological activities. tdx.cat For example, while (E,E)-8,10-dodecadien-1-ol is the primary pheromone for the codling moth, the corresponding acetate, (E,E)-8,10-dodecadien-1-yl acetate, is a minor component that can act as a synergist or antagonist depending on the context. tdx.catbiologists.com

Enzymatic processes can convert terminally hydroxylated alkenes into other functional groups like aldehydes, which can also function as pheromones. google.com This underscores the importance of the terminal position of the functional group. Modification of this polar group, for instance by creating thioester analogues, can significantly alter the biological response, often leading to antagonism. annualreviews.org

Synergistic and Antagonistic Effects of Co-Pheromone Components and Analogs

Pheromone communication in insects is rarely mediated by a single compound. Instead, it typically involves a specific blend of compounds, including a major component and several minor ones. nih.gov These minor components can have synergistic or antagonistic effects, fine-tuning the specificity and intensity of the behavioral response. nih.gov

In the codling moth, Cydia pomonella, the primary pheromone (E,E)-8,10-dodecadien-1-ol (codlemone) is accompanied by several other compounds in the female gland. tdx.cat Dodecan-1-ol has been identified as a synergist, enhancing the male's response to codlemone. tdx.cat Conversely, certain geometric isomers of codlemone, such as the (E,Z) and (Z,Z) isomers, can act as antagonists, particularly at higher concentrations. tdx.cat

The interaction is not limited to pheromone components. Host plant volatiles can also modulate the response to sex pheromones. nih.gov For example, certain plant-derived compounds can enhance the selectivity for the conspecific pheromone blend in some moth species. nih.gov In the codling moth, some plant volatiles strongly synergize the male behavioral response to the female-produced sex pheromone. biologists.com

The table below provides examples of compounds that modulate the activity of dodecadien-1-ol pheromones.

| Compound | Type | Interaction with Dodecadien-1-ol | Effect |

| Dodecan-1-ol | Co-Pheromone | Synergistic with (E,E)-8,10-dodecadien-1-ol tdx.cat | Increases male attraction |

| Tetradecan-1-ol | Co-Pheromone | Synergistic with (E,E)-8,10-dodecadien-1-ol researchgate.net | Necessary for full close-range response |

| (E,Z)-8,10-dodecadien-1-ol | Isomeric Analog | Synergistic/Antagonistic with (E,E)-8,10-dodecadien-1-ol tdx.cat | Ratio-dependent |

| (E,E)-8,10-dodecadien-1-yl acetate | Co-Pheromone/Analog | Synergistic/Antagonistic with (E,E)-8,10-dodecadien-1-ol tdx.catbiologists.com | Ratio-dependent |

| Pear Ester (Ethyl (E,Z)-2,4-decadienoate) | Plant Volatile | Antagonistic with (E,E)-8,10-dodecadien-1-ol at high amounts tdx.cat | Inhibits male attraction |

| Fluorinated Analogs | Synthetic Analogs | Varied (synergistic, antagonistic, or inactive) annualreviews.org | Depends on position and number of fluorine atoms |

Quantitative Structure-Activity Relationship (QSAR) Studies on Dodecadienols

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. dovepress.combiolscigroup.us By analyzing a set of molecules with known activities, QSAR models can identify the key molecular properties (descriptors) that govern their effects and predict the activity of new, untested compounds. dovepress.combiolscigroup.usnih.gov These descriptors can include electronic properties (like atomic charges), steric properties (like molecular volume), and lipophilicity (like logP). dovepress.com

QSAR studies on dodecadienols and related moth pheromones have been employed to understand the structural requirements for receptor binding and to design potent analogs. annualreviews.orglnu.se For example, studies on fluorinated analogs of pheromones have shown that the number and position of fluorine atoms dramatically affect electroantennographic (EAG) activity and behavior. annualreviews.orgcnr.it While some fluorinated derivatives show activity comparable to the natural pheromone, others can be potent antagonists. annualreviews.orgcnr.it This loss of activity is often attributed to a lower affinity for the receptor sites rather than issues with transport. cnr.it

A 3D-QSAR study on analogs of (Z)-5-decenyl acetate, a pheromone of the turnip moth, successfully identified key structural features for activity. cnjournals.com Similarly, QSAR models for other insect pheromones have helped to elucidate the importance of specific descriptors. For instance, in one study, the net atomic charges at specific carbon atoms, dipole moment, and logP were found to be the most critical factors for cytotoxic activity. dovepress.com Such models can generate equations to predict the activity of novel compounds. dovepress.com

Ecological Significance and Applied Research of 9,11 Dodecadien 1 Ol

Interspecific and Intraspecific Variation in Pheromone Response

The response to 9,11-dodecadien-1-ol and its blends can vary significantly both between different species (interspecific) and within a single species (intraspecific). This variation is a crucial factor in reproductive isolation and speciation. frontiersin.org

Interspecific Variation:

Different insect species often utilize unique pheromone blends to ensure that mating occurs only between conspecific individuals. While this compound may be a component in the pheromone blend of several species, the specific ratio of this compound to other chemicals, as well as the presence of unique minor components, creates a species-specific signal.

For instance, the sex pheromone of the red bollworm moth, Diparopsis castanea, includes trans-9,11-dodecadien-1-yl acetate (B1210297) as a major component, along with dodecan-1-yl acetate, trans-9-dodecen-1-yl acetate, and 11-dodecen-1-yl acetate. cambridge.orgcambridge.orgresearchgate.netresearchgate.net The specific blend is crucial for attracting male D. castanea. In contrast, the Chinese Monema flavescens uses a blend that includes (Z)-9,11-dodecadien-1-ol, (E)-8-decen-1-ol, and (Z)-7,9-decadien-1-ol. cabidigitallibrary.orgresearchgate.net This difference in the pheromone cocktail helps prevent interbreeding between these species.

Intraspecific Variation:

Variations in pheromone response are also observed within a single species, which can be influenced by geographic location and exposure to synthetic pheromones used in pest control. science.gov Studies on the codling moth, Cydia pomonella, have revealed significant variation in the composition of the female sex pheromone between and within populations from different geographical areas. science.gov Such intraspecific variation highlights the potential for a shift in the female's sexual signal under high selection pressure, such as the continuous use of mating disruption techniques. science.gov

In some cases, distinct populations within the same species may respond to different pheromone blends, suggesting the early stages of speciation. Research on the pink grass worm, Tmetolophota atristriga, has revealed two distinct taxa that respond to different pheromone blends, even though the pheromone produced by females of both taxa appears to be the same. chemrxiv.org

| Species | Key Pheromone Components Including a Dodecadien-1-ol Isomer | Primary Function |

| Diparopsis castanea (Red Bollworm) | trans-9,11-dodecadien-1-yl acetate, dodecan-1-yl acetate, trans-9-dodecen-1-yl acetate, 11-dodecen-1-yl acetate cambridge.orgcambridge.orgresearchgate.netresearchgate.net | Sex Pheromone |

| Monema flavescens (Chinese population) | (Z)-9,11-dodecadien-1-ol, (E)-8-decen-1-ol, (Z)-7,9-decadien-1-ol cabidigitallibrary.orgresearchgate.net | Sex Pheromone |

| Cydia pomonella (Codling Moth) | (E,E)-8,10-dodecadien-1-ol (Codlemone) scoutlabs.agmdpi.comcymitquimica.com | Sex Pheromone |

Utilization in Insect Population Monitoring Programs

Pheromone-baited traps are a cornerstone of integrated pest management (IPM) programs, and this compound and its derivatives play a vital role in this application. These traps serve as an early warning system, allowing for the detection of pest presence and the monitoring of their population density. scoutlabs.agusda.govdiva-portal.org

The information gathered from these traps is crucial for making informed decisions about the timing and necessity of control measures. scoutlabs.ag For example, monitoring codling moth populations in orchards often involves traps baited with (E,E)-8,10-dodecadien-1-ol (codlemone). mdpi.com The number of male moths captured provides valuable data on population levels, helping growers to determine the optimal time to apply control measures before significant crop damage occurs. scoutlabs.ag

The effectiveness of monitoring programs can be enhanced by understanding the specific pheromone blend that is most attractive to the target pest. For the red bollworm, Diparopsis castanea, a synthetic combination of 80% trans-9,11-dodecadien-1-yl acetate and 20% 11-dodecen-1-yl acetate was found to be significantly more potent in eliciting male activity than the natural female pheromone gland extract. cambridge.orgcambridge.org This optimized blend can be used to create highly effective lures for monitoring traps.

Development of Mating Disruption Strategies for Pest Control

Mating disruption is a powerful pest control technique that involves releasing a large amount of synthetic sex pheromone into the environment to confuse male insects and prevent them from locating females for mating. scoutlabs.agcabidigitallibrary.orgbasf.com This disruption of the reproductive cycle leads to a reduction in the pest population in the subsequent generation. scoutlabs.ag

The compound this compound and its analogues are key components in the development of mating disruption products for several major pests. For instance, mating disruption is a widely used strategy against the codling moth, a significant pest of pome fruits. mdpi.com Dispensers releasing (E,E)-8,10-dodecadien-1-ol (codlemone) are deployed in orchards to create a pheromone cloud that makes it difficult for male moths to find calling females. diva-portal.orgbasf.com

Research has shown that for the red bollworm, Diparopsis castanea, aerial concentrations of the synthetic pheromone at levels 100 to 1,000 times the male's threshold response level may be sufficient to cause successful communication disruption in the field. cambridge.orgcambridge.org This indicates the potential for effective mating disruption strategies for this pest.

The development of slow-release formulations is crucial for the successful implementation of mating disruption. These formulations, such as microcapsules or polymer-based dispensers, ensure a continuous release of the pheromone over an extended period. cabidigitallibrary.orggoogle.comepo.org

Behavioral Ecology Studies of Insect Responses to this compound Blends

The study of how insects respond to different blends of this compound and other compounds provides valuable insights into their behavioral ecology. The composition of the pheromone blend can influence a range of behaviors, from long-range attraction to close-range courtship.

In the red bollworm, Diparopsis castanea, while trans-9,11-dodecadien-1-yl acetate is the primary attractant, another component, 11-dodecen-1-yl acetate, which is not attractive on its own, was observed to elicit excitation and clasper extension in males, suggesting a role in close-range mating behavior. cambridge.orgcambridge.org Conversely, increasing the proportion of trans-9-dodecen-1-yl acetate in the blend progressively decreased male excitation. cambridge.orgcambridge.orgresearchgate.net

The interaction between sex pheromones and plant volatiles is another important area of study. In the codling moth, the combination of the sex pheromone (E,E)-8,10-dodecadien-1-ol (codlemone) and a pear-derived kairomone, ethyl (E,Z)-2,4-decadienoate, has been shown to increase the attractive response of male moths. oup.comtdx.cat This synergistic effect can be harnessed to improve the efficacy of lures used in both monitoring and mating disruption. However, at high concentrations, the pear ester can act as an antagonist to the pheromone. tdx.cat

These studies highlight the complexity of insect chemical communication and the importance of considering the entire chemical context in which a pheromone signal is perceived.

| Insect Species | Compound/Blend | Observed Behavioral Response |

| Diparopsis castanea | trans-9,11-dodecadien-1-yl acetate | Long-range attraction of males cambridge.orgcambridge.org |

| Diparopsis castanea | 11-dodecen-1-yl acetate | Excitation and clasper extension at close range cambridge.orgcambridge.org |

| Diparopsis castanea | Increasing proportions of trans-9-dodecen-1-yl acetate | Decreased male excitation cambridge.orgcambridge.orgresearchgate.net |

| Cydia pomonella | (E,E)-8,10-dodecadien-1-ol + Ethyl (E,Z)-2,4-decadienoate | Increased male attraction oup.comtdx.cat |

| Cydia pomonella | High concentration of Ethyl (E,Z)-2,4-decadienoate with pheromone | Antagonistic effect on male response tdx.cat |

Environmental Fate and Biogeochemical Cycling of 9,11 Dodecadien 1 Ol

Biodegradation Pathways in Natural Ecosystems (e.g., Soil, Water)

The primary route of degradation for 9,11-dodecadien-1-ol in natural ecosystems is biodegradation. Being structurally similar to naturally occurring long-chain fatty alcohols, it is readily metabolized by common microorganisms present in soil and water. ca.gov The degradation process is expected to follow well-established metabolic pathways.

The initial step in the biodegradation of a long-chain alcohol like this compound is the oxidation of the terminal alcohol group to form the corresponding aldehyde, which is subsequently oxidized to a carboxylic acid. researchgate.net This resulting fatty acid can then enter the β-oxidation pathway, a core metabolic process in many organisms. In this cycle, the fatty acid is broken down into two-carbon acetyl-CoA units, which are then utilized by the microorganisms for energy and biomass production through the citric acid cycle.

Studies on various long-chain alkanes and alcohols have demonstrated the capability of soil bacteria, such as Nocardia, Gordonia, and Alcanivorax species, to efficiently degrade these compounds. nih.govnih.gov The rate and extent of biodegradation can be influenced by several environmental factors, including soil composition, pH, temperature, and moisture content. uminho.pt While specific biodegradation rate data for this compound is not extensively published, data for structurally similar compounds provide a strong indication of its environmental persistence. For instance, a closely related compound, 3,7,11-trimethyl-6,10-dodecadien-1-ol, has been shown to be readily biodegradable. industrialchemicals.gov.au

| Compound | Biodegradation Finding | Timeframe | Source |

|---|---|---|---|

| 3,7,11-trimethyl-6,10-dodecadien-1-ol | Considered readily biodegradable | 99% in 28 days | industrialchemicals.gov.au |

| Long-chain n-alkanes (C12-C30) | High degradation efficiency by Nocardia sp. and Gordonia sp. in soil | ~75% in 28 days | nih.gov |

| Straight Chain Lepidopteran Pheromones (general) | Expected to be metabolized similarly to long-chain fatty acids via β-oxidation | Not specified | ca.gov |

Photochemical and Other Abiotic Transformation Processes

In addition to biodegradation, this compound is subject to abiotic transformation processes, primarily driven by atmospheric conditions. The double bonds in its dienol structure make it susceptible to degradation by ultraviolet (UV) light and oxidation by atmospheric components like ozone and hydroxyl radicals. ca.gov This susceptibility to photolysis and oxidation is a key factor in its limited persistence in the environment after its release from dispenser formulations. To ensure the pheromone remains effective for pest control over a required period, commercial formulations often include stabilizers such as UV blockers and antioxidants. ca.gov

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is another potential abiotic degradation pathway. However, for long-chain alcohols, this process is generally considered to be slow and less significant compared to biodegradation and photochemical degradation. regulations.govgoogle.com Regulatory assessment documents for fatty alcohols note that while they are not expected to degrade significantly by abiotic hydrolysis, indirect photolysis in water via natural photosensitizers may contribute to their transformation. regulations.gov

Modeling Approaches for Environmental Transport and Persistence

To understand and predict the movement and concentration of this compound in the environment, particularly in the air, various mathematical models are employed. These models are crucial for optimizing the deployment of pheromone dispensers for pest management and for conducting environmental risk assessments.

One common approach is the use of Lagrangian dispersion models . These models simulate the path of individual "puffs" or parcels of the pheromone as they are transported and dispersed by wind. researchgate.netconfex.com Simple Gaussian puff formulas can be used to calculate the dispersion, providing estimates of both instantaneous and time-averaged concentrations downwind from the source. researchgate.netconfex.com To validate these models, field studies often use a surrogate tracer gas, such as sulfur hexafluoride (SF6), which can be measured more easily than the pheromone itself. confex.com

For regulatory purposes, a more simplified approach known as the fixed steady one-cell model (or fixed box model) is often used. This model is suitable for estimating the concentration of semiochemicals related to diffuse emissions over a specific area, such as a field treated with pheromone dispensers. europa.eu It provides a conservative estimate of air concentration, which is then used in risk assessments.

| Modeling Approach | Description | Application | Source |

|---|---|---|---|

| Lagrangian Dispersion Model | Simulates the transport and dispersion of individual pheromone "puffs" based on meteorological data. Can predict both instantaneous and time-averaged concentrations. | Optimizing dispenser placement for mating disruption; understanding plume structure and insect response. | researchgate.netconfex.com |

| Fixed Steady One-Cell Model | A simplified box model used to predict the average concentration of a semiochemical in the air over a defined area (e.g., a treated field). | Regulatory environmental risk assessment to estimate exposure levels. | europa.eu |

Comparative Environmental Impact with Synthetic Agrochemicals

The environmental impact of this compound, as a representative SCLP, is substantially lower than that of most conventional synthetic agrochemicals. This difference stems from its high specificity, non-toxic mode of action, low application rates, and rapid environmental degradation. regulations.govepa.goveuropa.eu

Synthetic insecticides are often broad-spectrum, meaning they can be toxic to a wide range of non-target organisms, including beneficial insects like pollinators, natural predators of pests, and earthworms. mdpi.compjoes.com This can disrupt ecosystem functioning. pjoes.com In contrast, pheromones are highly species-specific, modifying the behavior of only the target pest and having no known toxic effects on other organisms. epa.govmdpi.com

Furthermore, many synthetic pesticides can persist in the environment, leading to contamination of soil and water and potential accumulation in the food chain. pjoes.comnih.gov Pheromones like this compound dissipate rapidly and are readily biodegradable, preventing long-term contamination and the formation of harmful residues. ca.goveuropa.eu

A life cycle assessment (LCA) conducted by the Fraunhofer Institute compared conventional agriculture using insecticides with Integrated Pest Management (IPM) scenarios where insecticides were replaced by pheromone-based mating disruption. The study found that this replacement can significantly reduce the ecotoxicity of agricultural practices. sedq.es For example, in one scenario, ecotoxicity was reduced to almost zero, and human toxicity was reduced by 80%. sedq.es This highlights the significant environmental benefits of using pheromones as an alternative to conventional chemical pesticides.

| Attribute | This compound (SCLP) | Conventional Synthetic Insecticides | Source |

|---|---|---|---|

| Specificity | Highly species-specific; modifies behavior of target pest only. | Often broad-spectrum, affecting target and non-target organisms. | epa.govpjoes.commdpi.com |

| Toxicity to Non-Targets | Considered non-toxic to mammals, birds, fish, and beneficial insects. | Can be toxic to pollinators, beneficial insects, aquatic life, and other non-target species. | epa.govmdpi.comnzpps.org |

| Environmental Persistence | Low persistence; rapidly degrades via biodegradation and photolysis. | Can be persistent, leading to soil and water contamination and accumulation. | europa.eupjoes.comnih.gov |

| Residues | Negligible; exempt from tolerance requirements at typical application rates. | Can leave residues on crops, requiring strict monitoring and regulation (MRLs). | europa.eunzpps.org |

| Ecotoxicity Reduction (in LCA study) | Replacement can reduce ecotoxicity by 30-50% or more. | Contribute significantly to the ecotoxicity of conventional agriculture. | sedq.es |

Q & A

Q. What are the recommended safety protocols for handling 9,11-Dodecadien-1-ol in laboratory settings?

Methodological Answer:

- Protective Equipment : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile handling to avoid inhalation .

- Waste Management : Segregate waste into approved containers for halogenated organics. Collaborate with certified waste disposal services to ensure compliance with environmental regulations .

- Emergency Procedures : For spills, absorb with inert material (e.g., vermiculite) and avoid water to prevent environmental contamination. Refer to GHS hazard codes (e.g., H303, H313) for tailored first-aid measures .

Q. How can this compound be synthesized and purified for experimental use?

Methodological Answer:

- Synthetic Routes : Employ stereoselective Wittig or Horner-Wadsworth-Emmons reactions to install conjugated dienes. Use palladium-catalyzed cross-coupling for regioselective hydroxylation .

- Purification : Perform vacuum distillation (optimize boiling point based on analog e.g., 8,10-Dodecadien-1-ol, ~182.3 g/mol) . Validate purity via GC-MS with polar capillary columns (e.g., DB-WAX) to resolve isomers .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Structural Elucidation : Use -NMR to identify olefinic protons (δ 5.2–5.8 ppm) and hydroxyl protons (δ 1.5–2.0 ppm). Compare with analogs like 8,10-Dodecadien-1-ol (InChIKey: CSWBSLXBXRFNST-MQQKCMAXSA-N) .

- Quantitative Analysis : Apply HPLC with evaporative light scattering detection (ELSD) for non-UV-active compounds. Calibrate using synthetic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer:

- Data Triangulation : Cross-validate pheromone activity assays (e.g., electrophysiological vs. behavioral responses) using multiple insect models (e.g., Lepidoptera) .

- Meta-Analysis : Aggregate data from studies like Grubbs’ work on dienol acetates to identify confounding variables (e.g., isomer ratios, purity thresholds >95%) .

Q. What experimental strategies optimize the separation of this compound stereoisomers?

Methodological Answer:

Q. How do environmental factors influence the stability of this compound in ecological studies?

Methodological Answer:

- Degradation Studies : Simulate aqueous hydrolysis (pH 4–9, 25–40°C) and monitor via LC-MS. Compare with ecotoxicity data for dodecan-1-ol (EC50: Daphnia magna 1.2 mg/L) .

- Photostability Tests : Expose to UV light (λ = 254 nm) and quantify decomposition products (e.g., peroxides) using iodometric titration .

Q. What mechanistic insights explain the pheromone specificity of this compound in target species?

Methodological Answer:

- Molecular Docking : Model interactions with odorant-binding proteins (OBPs) using software like AutoDock Vina. Validate with site-directed mutagenesis .

- Electroantennography (EAG) : Compare dose-response curves across isomers (e.g., 9Z,11E vs. 9E,11Z) to identify stereochemical preferences .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

Methodological Answer:

- Critical Review : Cross-reference databases (e.g., PubChem, Reaxys) and prioritize peer-reviewed studies. For example, reconcile boiling points using analog data (e.g., 8,10-Dodecadien-1-ol: 182.3 g/mol) .

- Experimental Replication : Reproduce key measurements (e.g., logP via shake-flask method) under controlled conditions (25°C, pH 7) .

Q. What protocols ensure reproducibility in ecological toxicity assays for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.